molecular formula C20H23ClN2O6 B13980378 (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid

Cat. No.: B13980378
M. Wt: 422.9 g/mol
InChI Key: CAEYUPOMJGVDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a pyrrolidine core with (2S,4R) stereochemistry, a tert-butoxycarbonyl (Boc) protecting group at the N1-position, and a 7-chloro-4-methoxyisoquinoline moiety linked via an ether bond at the C4 position. The Boc group enhances stability during synthesis, while the isoquinoline substituent likely contributes to unique electronic and steric properties, influencing biological activity and solubility. Its molecular weight is estimated to exceed 450 g/mol based on structural analogs .

Properties

IUPAC Name

4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O6/c1-20(2,3)29-19(26)23-10-12(8-15(23)18(24)25)28-17-14-7-11(21)5-6-13(14)16(27-4)9-22-17/h5-7,9,12,15H,8,10H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEYUPOMJGVDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=NC=C(C3=C2C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity at the Pyrrolidine C4 Position

The C4 substituent distinguishes this compound from analogs. Key comparisons include:

Compound Name C4 Substituent Molecular Weight (g/mol) Key Properties
Target Compound 7-Chloro-4-methoxyisoquinolin-1-yl-oxy ~450 (estimated) Enhanced aromaticity; potential for π-π interactions; moderate hydrophobicity
(2S,4R)-1-Boc-4-(3-methoxypropyl)pyrrolidine-2-carboxylic acid () 3-Methoxypropyl ~245 Increased flexibility; lower steric hindrance; higher solubility
(2S,4R)-1-Boc-4-(4-vinylbenzyloxy)pyrrolidine-2-carboxylic acid () 4-Vinylbenzyloxy ~315 Polymerizable vinyl group; tunable hydrophobicity
(2S,4S)-1-Boc-4-[2-chloro-4-(tert-pentyl)phenoxy]pyrrolidine-2-carboxylic acid () 2-Chloro-4-(tert-pentyl)phenoxy ~380 Bulky tert-pentyl group; high lipophilicity

Key Observations :

  • The target’s isoquinoline group introduces a rigid, planar structure, contrasting with flexible alkyl chains (e.g., 3-methoxypropyl) or smaller aryl groups (e.g., 4-vinylbenzyloxy). This rigidity may enhance binding specificity to biological targets .
  • Chlorine and methoxy groups on the isoquinoline improve electron-withdrawing effects and moderate solubility compared to purely hydrophobic tert-pentyl substituents .
Solubility and LogD
  • The Boc group generally increases hydrophobicity (LogD ~2–3 for analogs in and ) .
  • The target’s isoquinoline substituent may reduce solubility compared to methoxypropyl derivatives but improve it relative to tert-pentylphenoxy analogs due to polarizable chlorine and methoxy groups .

Recommendations :

  • Conduct LogD and solubility assays to validate computational estimates.
  • Explore biological activity against targets relevant to isoquinoline-containing therapeutics (e.g., kinase inhibitors).

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